molecular formula C20H28N2O7 B3040561 3-Indolyl--D-glucuronideCyclohexylammoniumsalt CAS No. 216971-58-3

3-Indolyl--D-glucuronideCyclohexylammoniumsalt

Cat. No.: B3040561
CAS No.: 216971-58-3
M. Wt: 408.4 g/mol
InChI Key: YGIPNZMTCTUCAX-CYRSAHDMSA-N
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Description

Indoxyl β-D-glucuronide cyclohexylammonium salt, also known as 3-Indoxyl-β-D-glucuronic acid cyclohexylammonium salt, is a white to off-white crystalline powder . It has an empirical formula of C14H15NO7 · C6H13N and a molecular weight of 408.45 . This compound is used in molecular biology, particularly as a chromogenic substrate for β-D-glucuronidase .


Physical and Chemical Properties Analysis

Indoxyl β-D-glucuronide cyclohexylammonium salt is a white to off-white crystalline powder . It has a molecular weight of 408.45 . The compound should be stored desiccated at -20°C and protected from light . Its optical activity is [α]20/D -80.0±5.0 .

Scientific Research Applications

Microbial Detection and Analysis

Indoxyl-beta-D-glucuronide has been a focus of studies for its role in the detection and analysis of various microbial entities, particularly Escherichia coli. Research has demonstrated its effectiveness as a chromogen in media for E. coli identification:

  • E. coli Detection in Environmental Samples : The compound has been synthesized and used for the specific detection of E. coli in water analysis through the formation of blue colonies, indicating a nearly quantitative recovery of E. coli (Ley, Bowers, & Wolfe, 1988).

  • Rapid Detection in Urine Samples : Indoxyl-beta-D-glucuronide has been assessed as a substrate for rapid detection of E. coli in urine, showing high sensitivity and specificity (Delisle & Ley, 1989).

Medical and Biological Applications

In the medical and biological fields, indoxyl-beta-D-glucuronide has been found to have various significant applications:

  • Role in Uremic Conditions : The compound has been identified and quantified in uremic serum and urine, indicating its role in the metabolism of indoles in uremic patients. Its serum levels are notably increased in these patients, and it can be efficiently removed by hemodialysis (Niwa et al., 1996).

  • Histochemical Applications : Indoxyl-beta-D-glucuronide has been used in histochemical studies for enzyme detection in tissues, showcasing its utility in biochemical research (Pearson, Standen, & Esterly, 1967).

Environmental and Food Safety

The compound also finds applications in environmental and food safety contexts:

  • Water Quality Monitoring : Indoxyl-beta-D-glucuronide is utilized in new mediums for detecting total coliforms and E. coli in water, based on enzyme activities, aiding in water quality assessments (Brenner et al., 1993).

  • Food Contamination Analysis : The compound has been used to study the behavior of hemorrhagic Escherichia coli O157:H7 during the manufacture of Cottage cheese, helping understand foodborne pathogen behavior in food processing (Arocha et al., 1992).

Mechanism of Action

The mechanism of action of Indoxyl β-D-glucuronide cyclohexylammonium salt involves its use as a substrate for the enzyme β-D-glucuronidase . β-D-glucuronidase cleaves this substrate, resulting in a blue precipitate . This reaction is used in the detection and quantification of E. coli .

Properties

IUPAC Name

cyclohexanamine;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7.C6H13N/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;7-6-4-2-1-3-5-6/h1-5,9-12,14-18H,(H,19,20);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIPNZMTCTUCAX-CYRSAHDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216971-58-3
Record name β-D-Glucopyranosiduronic acid, 1H-indol-3-yl, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216971-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Indolyl--D-glucuronideCyclohexylammoniumsalt
Reactant of Route 2
3-Indolyl--D-glucuronideCyclohexylammoniumsalt
Reactant of Route 3
3-Indolyl--D-glucuronideCyclohexylammoniumsalt
Reactant of Route 4
3-Indolyl--D-glucuronideCyclohexylammoniumsalt
Reactant of Route 5
3-Indolyl--D-glucuronideCyclohexylammoniumsalt
Reactant of Route 6
3-Indolyl--D-glucuronideCyclohexylammoniumsalt

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